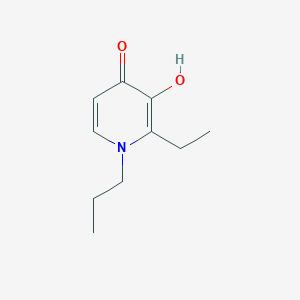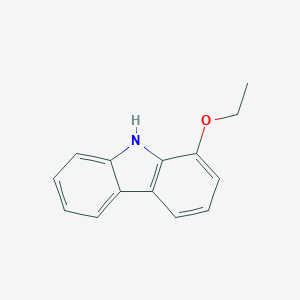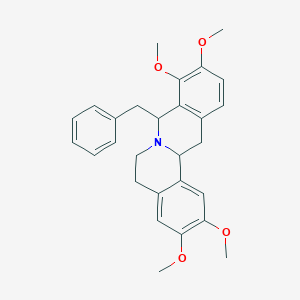
Benzyltetrahydropalmatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltetrahydropalmatine (BTHP) is a natural alkaloid compound found in the roots of the Corydalis yanhusuo plant. It has been used for centuries in traditional Chinese medicine for its analgesic and sedative properties. In recent years, BTHP has gained attention in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of Benzyltetrahydropalmatine is not fully understood. However, it is believed to exert its effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Benzyltetrahydropalmatine also acts on the opioid receptors, which are involved in pain perception and addiction.
Biochemische Und Physiologische Effekte
Benzyltetrahydropalmatine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. Benzyltetrahydropalmatine also acts on the opioid receptors, which are involved in pain perception and addiction. Additionally, Benzyltetrahydropalmatine has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzyltetrahydropalmatine in lab experiments is its natural origin, which makes it a safer alternative to synthetic drugs. Benzyltetrahydropalmatine has also been found to have low toxicity and few side effects. However, one limitation of using Benzyltetrahydropalmatine in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on Benzyltetrahydropalmatine. One area of focus is its potential therapeutic applications in other diseases such as Alzheimer's disease and schizophrenia. Another area of focus is the development of more efficient synthesis methods to increase the availability and reduce the cost of Benzyltetrahydropalmatine. Additionally, further studies are needed to fully understand the mechanism of action of Benzyltetrahydropalmatine and its effects on the brain and body.
Synthesemethoden
Benzyltetrahydropalmatine can be synthesized from tetrahydropalmatine (THP), which is extracted from the roots of the Corydalis yanhusuo plant. The synthesis process involves the reduction of THP using sodium borohydride in the presence of benzyl chloride.
Wissenschaftliche Forschungsanwendungen
Benzyltetrahydropalmatine has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, depression, and addiction. In Parkinson's disease, Benzyltetrahydropalmatine has been shown to improve motor function and reduce dyskinesia. In depression, Benzyltetrahydropalmatine has been found to have antidepressant effects by regulating the levels of neurotransmitters such as serotonin and dopamine. In addiction, Benzyltetrahydropalmatine has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Eigenschaften
CAS-Nummer |
114090-45-8 |
|---|---|
Produktname |
Benzyltetrahydropalmatine |
Molekularformel |
C28H31NO4 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
8-benzyl-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C28H31NO4/c1-30-24-11-10-20-15-22-21-17-26(32-3)25(31-2)16-19(21)12-13-29(22)23(27(20)28(24)33-4)14-18-8-6-5-7-9-18/h5-11,16-17,22-23H,12-15H2,1-4H3 |
InChI-Schlüssel |
SXTAUSJLLADWLQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2CC5=CC=CC=C5)OC)OC)C=C1)OC |
Kanonische SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2CC5=CC=CC=C5)OC)OC)C=C1)OC |
Synonyme |
enzyltetrahydropalmatine BTHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
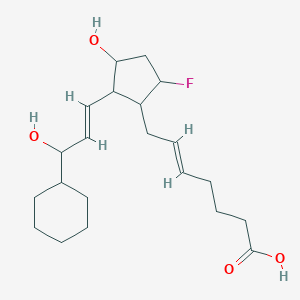
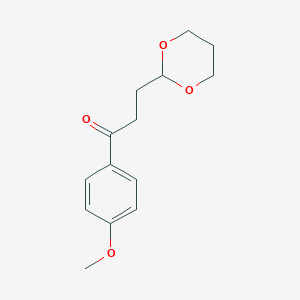
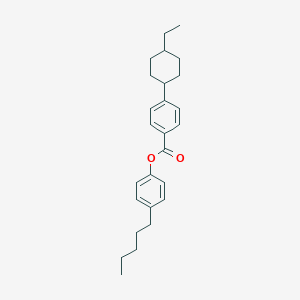
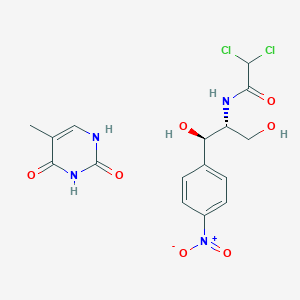
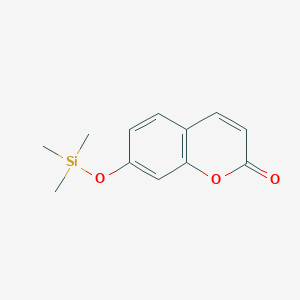
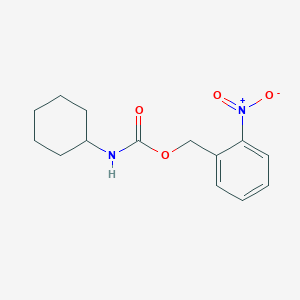
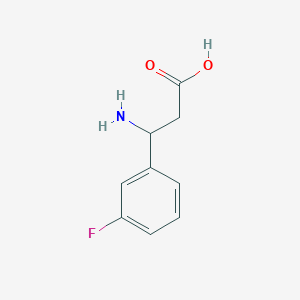
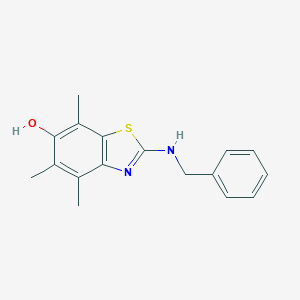
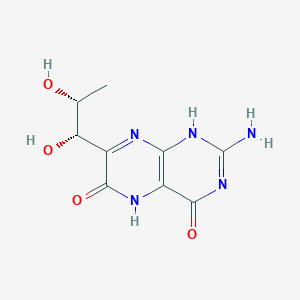

![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
